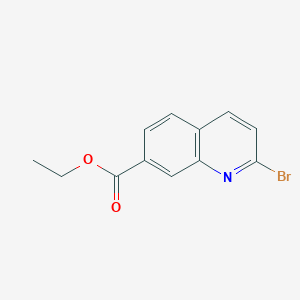

Ethyl 2-bromoquinoline-7-carboxylate

Description

Ethyl 2-bromoquinoline-7-carboxylate is a halogenated quinoline derivative featuring a bromine atom at the 2-position and an ethyl ester group at the 7-position. Quinoline scaffolds are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and bioactivity.

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

ethyl 2-bromoquinoline-7-carboxylate |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3 |

InChI Key |

YLMDHWSALRJBAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromoquinoline-7-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a brominating agent such as N-bromosuccinimide (NBS) . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the bromination and esterification reactions. The use of microwave irradiation and ultrasonic waves has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoquinoline-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution: Formation of 2-aminquinoline-7-carboxylate or 2-thioquinoline-7-carboxylate.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of ethyl 2-bromoquinoline-7-methanol.

Scientific Research Applications

Ethyl 2-bromoquinoline-7-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 2-bromoquinoline-7-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to DNA and RNA, interfering with their replication and transcription processes.

Pathways Involved: It may inhibit key enzymes involved in cell division and proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 7-Bromobenzo[b]thiophene-2-carboxylate

This compound replaces the quinoline core with a benzo[b]thiophene heterocycle. The bromine at position 7 and the ethyl ester at position 2 mirror the substitution pattern of the target compound. Synthesis involves condensation of 3-bromo-2-fluorobenzaldehyde with ethyl mercaptoacetate in acetonitrile, highlighting its divergent synthetic pathway compared to quinoline derivatives .

Ethyl 3-Amino-7-bromoquinoline-2-carboxylate

A closely related quinoline derivative, this compound adds an amino group at position 3. The amino substituent enhances solubility and provides a site for further functionalization (e.g., amidation or acylation). With a molecular weight of 295.13 g/mol (C₁₂H₁₁BrN₂O₂), it serves as a pharmaceutical intermediate, as noted in supplier databases . The bromine at position 7 and ester at position 2 align with the target compound’s structure, but the amino group introduces distinct reactivity.

Ethyl 2-Benzoyl-6-methylindolizine-7-carboxylate

This indolizine derivative features a fused bicyclic system instead of quinoline. Single-crystal X-ray data (R factor = 0.056) confirm its planar structure, which contrasts with quinoline’s angular geometry .

Comparative Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.